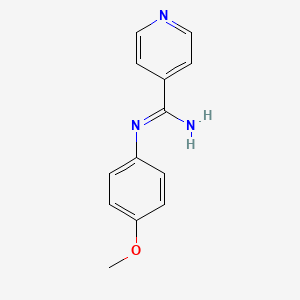
N-(p-Methoxyphenyl)isonicotinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Methoxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C13H13N3O . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Methoxyphenyl)isonicotinamidine typically involves the reaction of p-methoxyaniline with isonicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amidine bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(p-Methoxyphenyl)isonicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese(IV) oxide to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Manganese(IV) oxide in an organic solvent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of imine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-(p-Methoxyphenyl)isonicotinamidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(p-Methoxyphenyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
- N-(p-Methoxyphenyl)acetamidine
- N-(p-Methoxyphenyl)benzamidine
- N-(p-Methoxyphenyl)formamidine
Comparison: N-(p-Methoxyphenyl)isonicotinamidine is unique due to its isonicotinamidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
CAS No. |
23565-15-3 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H13N3O/c1-17-12-4-2-11(3-5-12)16-13(14)10-6-8-15-9-7-10/h2-9H,1H3,(H2,14,16) |
InChI Key |
IHSQITMFXQQHOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


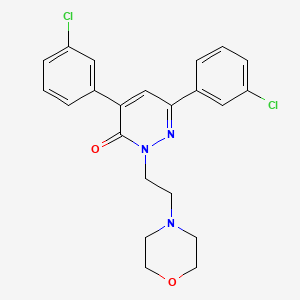
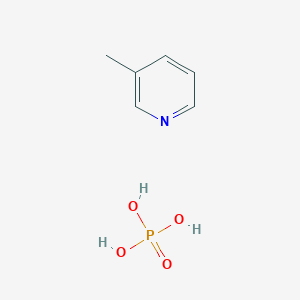
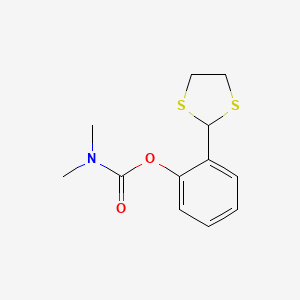
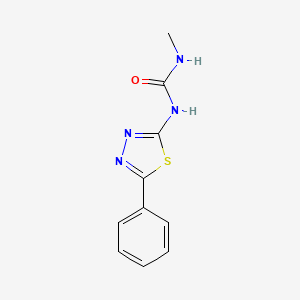
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
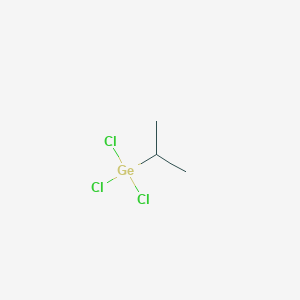
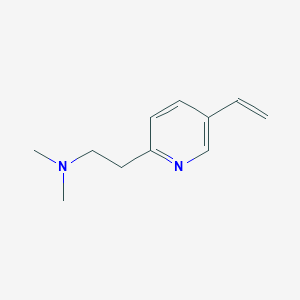
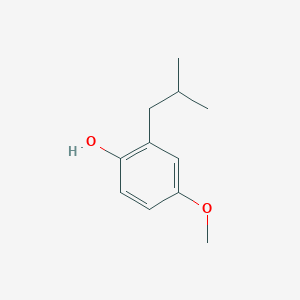
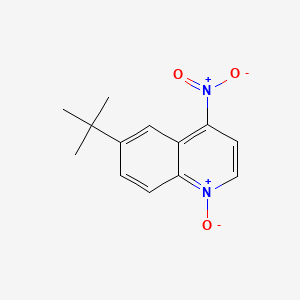
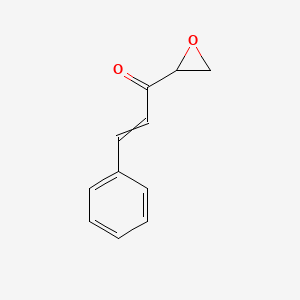
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
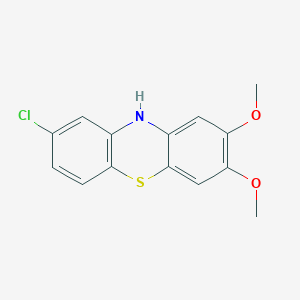
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
